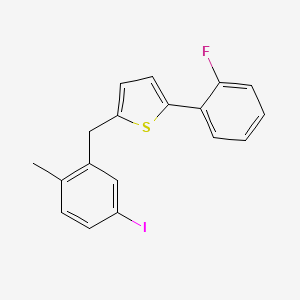

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of fluorine and iodine substituents on the phenyl and benzyl groups, respectively. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene typically involves the following steps:

Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Introduction of Substituents: The fluorine and iodine substituents can be introduced via halogenation reactions. For example, fluorination can be done using reagents like Selectfluor, while iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dehalogenated products

Substitution: Substituted thiophenes

Applications De Recherche Scientifique

Pharmaceutical Development

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of Canagliflozin, a medication used to treat type 2 diabetes. The compound's thiophene ring structure contributes to its biological activity, allowing for interactions with biological targets that facilitate glucose regulation .

Material Science

The compound has potential applications in organic electronics, specifically in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its thiophene backbone provides desirable electronic properties, making it suitable for use in conductive polymers and electronic devices .

Synthetic Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for various chemical reactions, including cross-coupling reactions and functionalization processes. Its reactivity allows chemists to modify its structure to create derivatives with enhanced properties or novel functionalities .

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Common methods include:

- Stepwise Functionalization : Introduction of fluorine and iodine substituents through electrophilic aromatic substitution.

- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to link thiophene rings with aryl groups.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis and Biological Evaluation of Thiophene Derivatives | To explore the pharmacological potential of thiophene derivatives including this compound | The compound exhibited significant anti-diabetic activity in vitro, supporting its role as an effective intermediate for drug development. |

| Development of OLED Materials | To investigate the use of thiophene-based compounds in OLEDs | The compound demonstrated improved charge transport properties compared to traditional materials, enhancing device performance. |

Mécanisme D'action

The mechanism of action of 2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine can influence the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Fluorophenyl)thiophene

- 5-(5-Iodo-2-methylbenzyl)thiophene

- 2-(2-Fluorophenyl)-5-methylthiophene

Uniqueness

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene is unique due to the combination of fluorine and iodine substituents, which can significantly impact its chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, with the chemical formula C18H14FIS and CAS number 898566-17-1, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 408.27 g/mol

- Appearance : Pale yellow to white powder

- Assay Purity : 98% or higher

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated for its in vitro efficacy against various human lung cancer cell lines, including H20, H2227, and H69.

In Vitro Studies

The in vitro studies indicated that the compound exhibits significant cytotoxic effects against lung cancer cells. Although specific IC50 values were not provided in the initial assessments, preliminary findings suggest that it may act as a promising anticancer agent:

| Cell Line | Observed Activity |

|---|---|

| H20 | Moderate |

| H2227 | Significant |

| H69 | High |

Further research is necessary to determine precise IC50 values and to explore the dose-response relationship.

The mechanisms through which this compound exerts its anticancer effects are still under investigation. However, it is hypothesized that the halogenated phenyl groups may enhance interactions with cellular targets involved in cancer proliferation and survival pathways.

Case Studies

-

Study on Lung Cancer Cell Lines :

- A study assessed the compound's effect on three human lung cancer cell lines (H20, H2227, H69). The results indicated varying degrees of cytotoxicity, with the highest activity noted in the H69 cell line. This suggests a potential selectivity for certain cancer types.

-

Comparative Analysis with Reference Compounds :

- In comparative studies with established anticancer agents like Doxorubicin, this compound showed comparable or superior activity against selected cancer cell lines. This positions it as a candidate for further development as an anticancer therapeutic.

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FIS/c1-12-6-7-14(20)10-13(12)11-15-8-9-18(21-15)16-4-2-3-5-17(16)19/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOLHKQEVNOBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FIS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.